

EDP-305: A Technical Guide to Intestinal FXR Activation and FGF19 Release

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Compound of Interest

Compound Name: EDP-305

Cat. No.: B11930703

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Abstract

EDP-305 is a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist that has been evaluated for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these chronic liver diseases. **EDP-305's** mechanism of action involves the robust activation of intestinal FXR, leading to the release of the endocrine hormone Fibroblast Growth Factor 19 (FGF19). This guide provides an in-depth technical overview of the preclinical and clinical data supporting **EDP-305's** effect on intestinal FXR activation and subsequent FGF19 release, complete with detailed experimental protocols and quantitative data analysis.

Introduction to EDP-305 and the FXR-FGF19 Axis

The farnesoid X receptor (FXR) is a nuclear hormone receptor highly expressed in the liver and intestine. It plays a central role in maintaining metabolic homeostasis. In the intestine, the activation of FXR by its natural ligands, bile acids, or synthetic agonists like **EDP-305**, induces the transcription of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/ β -Klotho). This binding initiates a signaling cascade that suppresses the expression of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for regulating the size and composition of the

bile acid pool. Beyond its role in bile acid homeostasis, the FXR-FGF19 axis has beneficial effects on lipid and glucose metabolism, inflammation, and fibrosis.

EDP-305 is a non-bile acid, steroidal compound designed to offer potent and selective FXR agonism with minimal activity on other receptors, such as TGR5, which has been associated with pruritus.^{[1][2]} Its therapeutic potential lies in its ability to harness the beneficial effects of the FXR-FGF19 signaling pathway.

Quantitative Analysis of EDP-305's Potency and Efficacy

The potency and efficacy of **EDP-305** in activating FXR and inducing downstream signaling have been characterized in various in vitro and in vivo models.

Table 1: In Vitro Potency of EDP-305 on FXR Activation

Assay System	Cell Line	EDP-305 EC50 (nM)	Obeticholic Acid (OCA) EC50 (nM)	Reference(s)
Full-Length Human FXR Reporter Assay	HEK Cells	8	130	^{[3][4]}
Chimeric FXR Reporter Assay	CHO Cells	34	Not Reported in this assay	

Table 2: In Vitro Efficacy of EDP-305 on FXR Target Gene Expression

Cell Line	Target Gene	EDP-305 Concentration	Fold Induction vs. Control	Reference(s)
HuH7.5	SHP	12 nM	~5-fold	
HuH7.5	BSEP	12 nM	~18-fold	
Human Hepatocytes	SHP	10 μ M	Data indicates induction	
Human Hepatocytes	FGF19	10 μ M	Data indicates induction	

Table 3: In Vivo Efficacy of EDP-305 on Intestinal FGF15 Expression in Mice

Mouse Model	EDP-305 Dose	Duration	Fold Induction of Ileal FGF15 mRNA	Reference(s)
C57BL/6	Dose-dependent	5 days	Dose-dependent increase observed	

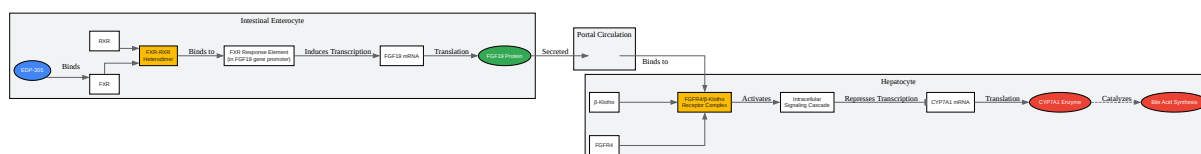
Table 4: Clinical Pharmacodynamic Effects of EDP-305 on FGF19 Levels

Study Population	EDP-305 Dose	Duration	Key Observation on FGF19 Levels	Reference(s)
Healthy Volunteers & Presumptive NAFLD	> 1 mg (multiple doses)	14 days	Increased FGF19 levels in all subjects	
Healthy Volunteers & Presumptive NAFLD	0.5 mg and 1 mg (multiple doses)	14 days	Significant increase in FGF19 in presumptive NAFLD subjects	

Signaling Pathways and Experimental Workflows

Signaling Pathway of EDP-305 in Intestinal Enterocytes

The following diagram illustrates the mechanism by which **EDP-305** activates intestinal FXR, leading to the release of FGF19 and its subsequent effects on hepatic bile acid synthesis.

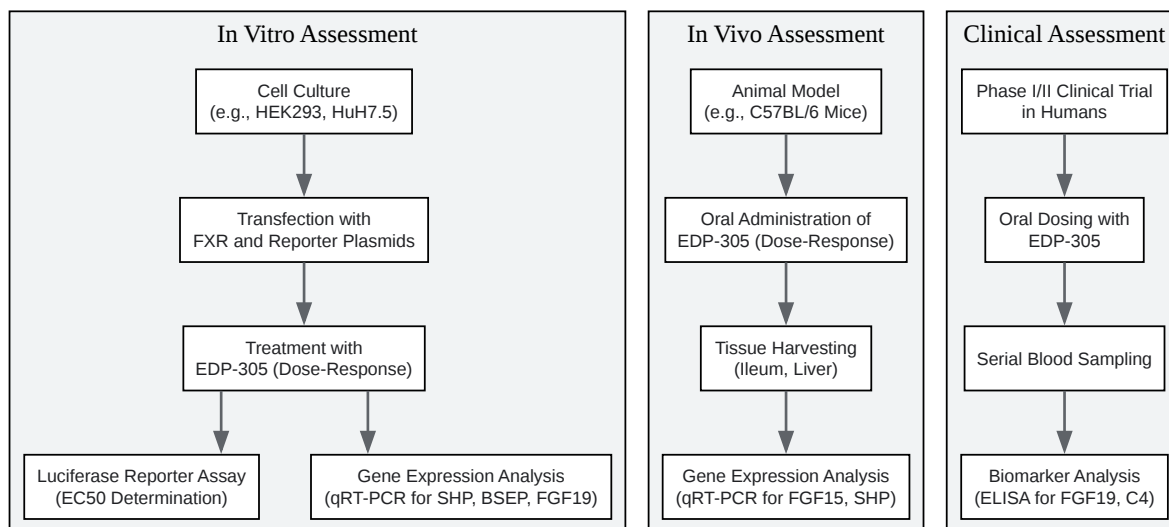


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Caption: **EDP-305** activates intestinal FXR, leading to FGF19 release and hepatic CYP7A1 repression.

Experimental Workflow for Assessing EDP-305's Effect on FXR Activation

The following diagram outlines a typical experimental workflow used to evaluate the in vitro and in vivo effects of **EDP-305**.



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Caption: Experimental workflow for evaluating **EDP-305**'s effects from in vitro to clinical studies.

Detailed Experimental Protocols

In Vitro FXR Activation Reporter Assay

- Cell Line: Human Embryonic Kidney (HEK) 293 cells.
- Plasmids: Co-transfection of a full-length human FXR expression vector and a luciferase reporter plasmid containing FXR response elements.
- Procedure:
 - Seed HEK293 cells in 96-well plates.
 - Transfect cells with the FXR and luciferase reporter plasmids using a suitable transfection reagent.

- After 24 hours, replace the medium with fresh medium containing various concentrations of **EDP-305** or a vehicle control (e.g., DMSO).
- Incubate the cells for an additional 22-24 hours.
- Lyse the cells and measure luciferase activity using a luminometer.
- Data Analysis: Plot the luciferase activity against the log of the **EDP-305** concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro FXR Target Gene Expression Analysis

- Cell Line: Human hepatoma cell line (e.g., HuH7.5 or HepG2).
- Procedure:
 - Seed cells in 6-well plates and allow them to adhere.
 - Treat the cells with various concentrations of **EDP-305** or a vehicle control for a specified period (e.g., 10-24 hours).
 - Isolate total RNA from the cells using a commercial kit.
 - Synthesize cDNA from the RNA using reverse transcriptase.
 - Perform quantitative real-time PCR (qRT-PCR) using primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

In Vivo Assessment of Intestinal FGF15 Expression in Mice

- Animal Model: Male C57BL/6 mice.
- Procedure:

- Acclimatize mice for at least one week.
- Administer **EDP-305** orally by gavage at various doses (e.g., 10 and 30 mg/kg/day) or vehicle control daily for a specified duration (e.g., 5-7 days).
- At the end of the treatment period, euthanize the mice and harvest the terminal ileum.
- Isolate total RNA from the ileal tissue and perform qRT-PCR for FGF15 and a housekeeping gene as described above.
- Data Analysis: Compare the relative FGF15 mRNA expression levels between the **EDP-305**-treated groups and the vehicle control group.

Human Clinical Trial Protocol for FGF19 Assessment

- Study Design: A double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study in healthy volunteers and subjects with presumptive NAFLD.
- Procedure:
 - Enroll eligible subjects into different dose cohorts (e.g., 0.5, 1, 2.5, 5, 10, and 20 mg **EDP-305** or placebo).
 - Administer **EDP-305** or placebo orally once daily for 14 days in the multiple ascending dose phase.
 - Collect blood samples at pre-defined time points before and during the treatment period.
 - Separate serum or plasma and store at -80°C until analysis.
 - Measure FGF19 concentrations in the samples using a validated enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Analyze the change from baseline in FGF19 levels for each **EDP-305** dose group compared to the placebo group.

Conclusion

EDP-305 is a potent and selective FXR agonist that effectively activates the intestinal FXR-FGF19 axis. Preclinical studies have demonstrated its ability to induce the expression of FXR target genes, including FGF15 in the mouse ileum. Clinical data from Phase 1 studies confirm that **EDP-305** treatment leads to a significant increase in circulating FGF19 levels in humans, a key biomarker of FXR engagement. This robust activation of the intestinal FXR-FGF19 pathway underscores the therapeutic potential of **EDP-305** for metabolic liver diseases such as NASH. The detailed methodologies provided in this guide offer a framework for the continued investigation of **EDP-305** and other FXR agonists in the drug development pipeline.

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